(E)-Hexadec-11-en-1-yl acetate
Description
Significance of Semiochemicals in Interspecific and Intraspecific Communication
Semiochemicals are chemical substances that carry information between living organisms. numberanalytics.comnih.gov This communication can be intraspecific, occurring between individuals of the same species, or interspecific, happening between different species. numberanalytics.comwikipedia.org These chemical signals are vital for a multitude of behaviors essential for survival and reproduction, including locating mates, finding food sources, warning against predators, and marking territory. numberanalytics.comufl.eduwikipedia.org
The study of these chemical interactions falls under the discipline of chemical ecology, a field that integrates chemistry, ecology, and biology to understand the complex chemical dialogues in nature. mdpi.com Semiochemicals are broadly categorized into pheromones, which mediate intraspecific interactions, and allelochemicals, which are involved in interspecific communication. numberanalytics.com Allelochemicals can be further classified as allomones (beneficial to the emitter), kairomones (beneficial to the receiver), and synomones (beneficial to both). wikipedia.org
Overview of Pheromones in Insect Chemical Communication Systems
Pheromones are the primary mode of communication for many insect species. ufl.edu These chemical signals are released into the environment and detected by other individuals of the same species, triggering specific behavioral or physiological responses. wikipedia.org The complexity of insect societies, particularly in social insects like ants, bees, and termites, is largely maintained by a sophisticated language of pheromones that regulate a wide array of activities. nih.gov
Pheromones can be classified based on the responses they elicit. Releaser pheromones trigger an immediate behavioral response, such as attraction or alarm, while primer pheromones induce longer-term physiological changes. wikipedia.orgslideshare.net Common types of releaser pheromones include:
Sex pheromones: Used to attract potential mates, often over long distances. wikipedia.orgwikipedia.org
Aggregation pheromones: Cause individuals of both sexes to gather for purposes such as mating, defense, or overcoming host resistance. wikipedia.org
Alarm pheromones: Signal danger and can induce defensive or dispersal behaviors. slideshare.net
Trail pheromones: Laid down by foraging insects to guide nestmates to food sources. ufl.edu
The first insect pheromone to be chemically identified was bombykol, the sex attractant of the female silk moth (Bombyx mori), a discovery made by Adolf Butenandt in 1959. wikipedia.org This landmark achievement paved the way for extensive research into the chemical communication of insects.
Contextualizing (E)-Hexadec-11-en-1-yl acetate (B1210297) within Pheromone Research
(E)-Hexadec-11-en-1-yl acetate is a monounsaturated acetate ester with the chemical formula C₁₈H₃₄O₂. It is recognized as a component of the sex pheromone in several insect species. prayoglife.com For instance, it is a known component of the sex pheromone of the brinjal shoot and fruit borer (Leucinodes orbonalis). prayoglife.com Research has also identified it as a sex pheromone component in other moths, such as the fall armyworm (Spodoptera frugiperda), where it plays a role in species-specific mating communication.
The specificity of pheromones is often determined by the precise blend of chemical compounds, their isomeric ratios, and their volatility. In the case of Spodoptera frugiperda, the (E)-isomer of hexadec-11-en-1-yl acetate is more specific, while the (Z)-isomer can be inactive or even antagonistic. This highlights the critical importance of stereochemistry in pheromone activity.
The study of compounds like this compound is not purely academic. Understanding the chemical signals that insects use to communicate has significant practical applications, particularly in agriculture and forestry for pest management. nih.gov Synthetic pheromones can be used in traps to monitor insect populations or in mating disruption strategies to control pest numbers in an environmentally friendly manner. numberanalytics.comwikipedia.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.468 g/mol |
| CAS Number | 56218-72-5 |
| IUPAC Name | [(E)-hexadec-11-enyl] acetate |
Data sourced from PubChem CID 5352788 nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-hexadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXLQSCEOHKTF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860497 | |
| Record name | (11E)-Hexadec-11-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56218-72-5 | |
| Record name | 11-Hexadecen-1-ol, acetate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-Hexadec-11-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of E Hexadec 11 En 1 Yl Acetate
Stereoselective Synthetic Pathways for (E)-Hexadec-11-en-1-yl acetate (B1210297) Production
The synthesis of (E)-Hexadec-11-en-1-yl acetate involves two primary stages: the stereoselective formation of the (E)-alkene backbone and the subsequent installation of the acetate functional group.
Catalytic Approaches for E-Alkene Formation
The creation of the C11-C12 double bond with an (E)-configuration is a critical step that dictates the biological efficacy of the final product. Several olefination reactions are employed to achieve this with high stereoselectivity.
Wittig Reaction : The Wittig reaction and its modifications are foundational methods for alkene synthesis. iitk.ac.innumberanalytics.com Specifically, for generating (E)-alkenes, stabilized phosphorus ylides are typically used. organic-chemistry.orgwikipedia.org These ylides, which contain an electron-withdrawing group, react with an appropriate aldehyde to preferentially form the thermodynamically more stable (E)-alkene. organic-chemistry.org The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of E-alkenes, even with non-stabilized ylides, by using specific bases and reaction conditions to equilibrate an intermediate betaine (B1666868) to its more stable threo form, which then eliminates to the (E)-alkene. wikipedia.org
Julia-Kocienski and Julia-Lythgoe Olefination : The Julia olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of (E)-alkenes. nih.govorganic-chemistry.org The classical Julia-Lythgoe reaction involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination, which generally yields the (E)-alkene with high selectivity. organic-chemistry.org The Julia-Kocienski olefination, which uses heteroaromatic sulfones (like benzothiazolyl or tetrazolyl sulfones), often provides even higher (E)-selectivity under milder conditions and has become a key strategy in the synthesis of complex natural products. researchgate.netmdpi.comwikipedia.org
Cross-Metathesis : Olefin cross-metathesis has emerged as a versatile and efficient tool for C-C bond formation. google.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, can be used to construct the (E)-alkene skeleton of the pheromone. rsc.org For instance, the cross-metathesis of a terminal alkene with an internal alkene can be directed to favor the (E)-isomer product. ximo-inc.com This method is valued for its functional group tolerance and can be applied in the later stages of a synthetic sequence. beilstein-journals.org
Table 1: Comparison of Catalytic Approaches for E-Alkene Formation
| Synthetic Method | Key Reagents/Catalysts | Selectivity | Key Features |
|---|---|---|---|
| Wittig Reaction (Schlosser mod.) | Phosphorus ylide, Aldehyde, Organolithium base | Good to High E-selectivity | Allows for conversion of erythro-betaine to threo-betaine intermediate to favor E-alkene. wikipedia.org |
| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., PT-sulfone), Aldehyde, Strong base | High to Excellent E-selectivity | Proceeds under mild conditions with a wide substrate scope and high functional group tolerance. mdpi.comwikipedia.org |
| Cross-Metathesis | Ruthenium or Molybdenum catalysts (e.g., Grubbs, Schrock) | Variable, can be tuned for E-selectivity | Highly efficient and atom-economical; functional group tolerance is a major advantage. google.comximo-inc.com |
Esterification Techniques for Acetate Moiety Installation
Once the precursor alcohol, (E)-hexadec-11-en-1-ol, is synthesized, the final step is the addition of the acetate group. nih.gov This is typically a straightforward esterification reaction.
The most common laboratory method involves the acetylation of (E)-hexadec-11-en-1-ol. This is frequently achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid (PTSA), or conducted in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). To ensure high yields, which can range from 85–92%, anhydrous conditions are maintained to prevent hydrolysis of the anhydride and to drive the reaction to completion. Another approach involves transesterification, where the alcohol is dissolved in an acetate ester like ethyl acetate or methyl acetate and passed through a column containing a solid base such as sodium hydroxide. nih.gov
Chromatographic Purification and Stereoisomeric Separation Techniques
The biological activity of pheromones is highly dependent on their isomeric purity. Therefore, effective purification of this compound from reaction byproducts and, most importantly, from its (Z)-stereoisomer is essential.
Column chromatography is a standard method for the initial purification of the synthesized pheromone. Silica gel is the most common stationary phase, and a gradient of solvents, typically hexane (B92381) and ethyl acetate, is used to elute the compound.
For high-purity applications, High-Performance Liquid Chromatography (HPLC) is the preferred technique. ardena.comthermofisher.com Preparative HPLC can be used to isolate compounds on a milligram to kilogram scale. ardena.com For separating geometric isomers like the (E) and (Z) forms of hexadec-11-en-1-yl acetate, reversed-phase HPLC is often effective. In cases where enantiomeric separation of chiral analogues is needed, chiral stationary phases, such as cellulose (B213188) triacetate, can be employed. nih.gov The progress of purification and the final isomeric purity are typically verified by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). ncsu.edu
Derivatization Strategies for Structure-Activity Relationship Studies
To understand how the structure of this compound relates to its biological function, researchers synthesize a variety of derivatives or analogues. These studies involve systematically altering the molecule's structure and observing the effect on its activity. annualreviews.org
Systematic Alterations of Carbon Chain Lengths
The length of the carbon backbone is a critical determinant of a pheromone's physical properties (like volatility) and its ability to bind to specific olfactory receptors. wmo.int Structure-activity relationship (SAR) studies often involve the synthesis of analogues with shorter or longer carbon chains. researchgate.net
For example, chain-shortened or chain-extended analogues are prepared to probe the spatial requirements of the receptor binding pocket. researchgate.net These syntheses can employ homologation reactions, which add one or two carbon atoms at a time to a fatty alkene starting material. google.com The biological activity of these analogues is then tested, often revealing that a specific chain length is optimal for eliciting a behavioral response. researchgate.net
Modifications of Functional Groups and Saturation Patterns
Modifying the functional groups or the degree of saturation provides insight into the key chemical features required for receptor activation. annualreviews.org
Functional Group Modification : The terminal acetate group can be replaced with other functional groups such as a formate (B1220265), propionate (B1217596), ether, or even a trifluoroacetate. annualreviews.orgresearchgate.net These changes alter the electronic properties and hydrogen-bonding capabilities of the molecule's "head" group. The activity of these analogues is often significantly lower, highlighting the specificity of the receptor for the acetate moiety. annualreviews.org In some cases, isosteric replacements, such as substituting the ester oxygen with a sulfur atom, are explored. researchgate.net
Saturation Pattern Modification : The (E)-double bond is crucial for activity, but researchers also synthesize analogues where this bond is shifted to other positions, converted to a (Z)-isomer, or removed entirely to create a fully saturated chain. annualreviews.org Additionally, analogues with extra double or triple bonds are synthesized to study how changes in the molecule's rigidity and shape affect its interaction with the receptor. For instance, the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, an analogue with an added triple bond, has been reported. capes.gov.brpherobase.comresearchgate.net These studies consistently demonstrate that the specific position and (E)-geometry of the double bond are critical for maximal biological activity. annualreviews.org
Table 2: Examples of Derivatization Strategies for SAR Studies
| Modification Type | Structural Change Example | Purpose of Modification |
|---|---|---|
| Chain Length Alteration | Synthesis of (E)-tetradec-9-en-1-yl acetate (C14) | To determine the optimal chain length for receptor binding and volatility. researchgate.net |
| Chain Length Alteration | Synthesis of (E)-octadec-13-en-1-yl acetate (C18) | To investigate the effect of a longer alkyl tail on biological activity. |
| Functional Group Modification | Replacement of acetate with a formate or propionate group | To probe the importance of the size and electronic nature of the ester group. annualreviews.org |
| Functional Group Modification | Replacement of ester oxygen with sulfur (thioacetate) | Isosteric replacement to study the role of the heteroatom in receptor interaction. researchgate.net |
| Saturation Pattern Modification | Synthesis of the corresponding saturated alkane (hexadecyl acetate) | To confirm the essential role of the double bond for activity. |
| Saturation Pattern Modification | Synthesis of the (Z)-isomer, (Z)-hexadec-11-en-1-yl acetate | To demonstrate the stereospecificity of the olfactory receptor. nyxxb.cn |
Biological Roles and Molecular Mechanisms of E Hexadec 11 En 1 Yl Acetate
Pheromonal Functionality in Target Organisms (e.g., Leucinodes orbonalis)
(E)-Hexadec-11-en-1-yl acetate (B1210297), a key semiochemical, plays a critical role in the chemical communication systems of several insect species, most notably the eggplant fruit and shoot borer, Leucinodes orbonalis. Its primary function is as a sex pheromone, mediating interactions that are fundamental to reproduction.
Identification as a Key Component of Sex Pheromone Blends
(E)-Hexadec-11-en-1-yl acetate has been definitively identified as the major component of the female-produced sex pheromone of the brinjal fruit and shoot borer, Leucinodes orbonalis. scispace.comimrpress.comprayoglife.com Initial chemical analyses of pheromone gland contents from calling female moths revealed its presence as the principal compound. scispace.com Subsequent research confirmed this and also identified a minor, yet crucial, secondary component: (E)-11-hexadecen-1-ol. scispace.comimrpress.comtind.io
The typical blend found in L. orbonalis originating from Sri Lanka, India, and Taiwan consists of this compound and (E)-11-hexadecen-1-ol in a ratio of approximately 99:1. tind.io Chromatographic investigations using techniques such as gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying and confirming the structure of these compounds from minute quantities extracted from female pheromone glands. scispace.com This specific blend is critical for eliciting a full behavioral response in conspecific males.
While this compound is the primary pheromone component for L. orbonalis, it is also found in the pheromone blends of other lepidopteran species, often in different ratios and combined with other compounds, demonstrating the specificity that can be achieved through variations in pheromonal bouquets. nih.govbiologists.comembrapa.br For instance, it is a known pheromone component in the fall armyworm (Spodoptera frugiperda), the diamondback moth (Plutella xylostella), and the European corn borer (Ostrinia nubilalis). jaydevchemicals.comamericanchemicalsuppliers.com
| Compound | Abbreviation | Typical Ratio | Role | Source |
|---|---|---|---|---|
| This compound | E11-16:Ac | ~99% | Major Component | scispace.comtind.io |
| (E)-11-hexadecen-1-ol | E11-16:OH | ~1% | Minor Component | scispace.comimrpress.comtind.io |
Influence on Conspecific Sexual Behavior and Mate Location
The sex pheromone blend, dominated by this compound, is the primary stimulus for attracting male L. orbonalis moths and initiating mating behavior. imrpress.comnih.gov In field trials, traps baited with synthetic versions of the pheromone have successfully captured male moths, demonstrating its potent attractive properties. imrpress.comtind.io
The presence of the minor component, (E)-11-hexadecen-1-ol, alongside the major acetate, is critical for maximizing male attraction. Field studies have shown that blends containing both compounds are significantly more attractive to male L. orbonalis than this compound alone. imrpress.comtind.io Research has explored various ratios, with findings indicating that blends containing between 0.1% and 1.0% of the alcohol component are most effective at attracting males. tind.io Blends with higher percentages (10% to 100%) of the alcohol were found to be no more attractive than an unbaited trap, suggesting that the precise ratio is key to species-specific recognition and optimal attraction. tind.io This demonstrates a synergistic effect where the minor component enhances the activity of the major one, a common phenomenon in insect chemical communication.
The release of the pheromone by females typically occurs during specific times, with maximum production and "calling" behavior observed in L. orbonalis between 22:00 and 24:00 hours. scispace.com This temporal specificity ensures that mate-seeking males are active when receptive females are signaling their presence.
Neurophysiological Responses to this compound
The detection of this compound by male moths is a highly specialized process involving the peripheral and central nervous systems. Insects perceive volatile pheromone molecules using olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla, located primarily on their antennae. nih.govnih.govulisboa.pt
Electrophysiological Characterization of Olfactory Receptor Neurons (e.g., Electroantennography, Single Sensillum Recordings)
Electrophysiological techniques provide direct evidence of the antenna's ability to detect specific pheromone components. Electroantennography (EAG), which measures the sum potential of all responding ORNs on the antenna, has been used to confirm the olfactory activity of this compound and its related compounds in various moth species. researchgate.netconicet.gov.ar In studies on the armyworm Mythimna separata, for example, EAG recordings showed that male antennae produce significant electrical responses when stimulated with the (Z)-isomer of hexadecen-1-yl acetate, indicating the presence of specifically tuned receptors. frontiersin.org
Single Sensillum Recording (SSR) offers a more refined analysis by measuring the firing rate (action potentials) of individual ORNs within a single sensillum. frontiersin.orgbiorxiv.orgacs.org This technique has allowed researchers to identify specific neurons that are highly sensitive and selective for particular pheromone components. For instance, in Mythimna separata, SSR revealed distinct types of trichoid sensilla, with specific ORNs tuned to different components of the pheromone blend, including (Z)-11-hexadecen-1-yl acetate. frontiersin.org While direct SSR data for Leucinodes orbonalis and the (E)-isomer is less detailed in the provided literature, the principles are conserved across moth species. These studies demonstrate that specific neurons are "labeled lines," dedicated to detecting a single, behaviorally relevant compound like this compound. frontiersin.org
| Sensillum Type | Neuron | Primary Ligand | Function | Source |
|---|---|---|---|---|
| Type-I TS | ORN-B | (Z)-11-hexadecenal (Major Component) | Detection of primary attractant | frontiersin.org |
| Type-III TS | ORN-B | (Z)-11-hexadecen-1-yl acetate (Minor Component) | Detection of secondary/synergistic component | frontiersin.org |
| Type-IV TS | ORN-B | Hexadecenal (Minor Component) | Detection of secondary/synergistic component | frontiersin.org |
Central Nervous System Processing of Pheromonal Signals
Once detected by the ORNs on the antenna, the neural signal is transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL). nih.govnih.gov The AL is organized into distinct spherical structures of neuropil called glomeruli. Axons from all the ORNs that express the same type of olfactory receptor converge onto a single, identifiable glomerulus. nih.gov This "labeled line" system ensures that the information about a specific pheromone component, such as this compound, is processed in a dedicated region of the brain.
The processing of pheromonal information within the AL is a complex interplay of excitation and inhibition, which allows the insect to distinguish between different blend ratios and concentrations. nih.govcsic.es The specific pattern of glomerular activation creates a "scent map" that represents the detected pheromone blend. This information is then relayed by projection neurons (PNs) to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and translated into a specific behavioral output, like upwind flight towards the pheromone source. nih.govnih.gov
Molecular Recognition and Signal Transduction Pathways
The process of pheromone detection at the molecular level is a multi-step cascade that ensures both high sensitivity and specificity.
When volatile molecules like this compound enter the aqueous lymph surrounding the ORN dendrites through pores in the sensillum, they are bound by Pheromone Binding Proteins (PBPs). nih.govbiologists.comresearchgate.net These small, soluble proteins are highly concentrated in the sensillum lymph and serve to solubilize the hydrophobic pheromone molecules and transport them to the receptors on the neuronal membrane. nih.govnih.gov
The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR). biologists.comresearchgate.net Insect ORs are a unique class of ligand-gated ion channels. They typically function as a heterodimer, consisting of a specific, ligand-binding OR protein and a highly conserved co-receptor known as Orco. nih.gov The binding of the pheromone to its specific OR subunit is thought to induce a conformational change that opens the ion channel, leading to a depolarization of the neuron's membrane and the generation of an action potential. nih.gov
The signal is terminated rapidly to allow the neuron to respond to subsequent stimuli. This is accomplished by Odorant Degrading Enzymes (ODEs), which quickly break down the pheromone molecules in the sensillum lymph, ensuring the transient nature of the signal. researchgate.netnih.gov This entire pathway, from PBP binding to enzymatic degradation, allows the male moth to detect minute quantities of this compound from a distance and track the pheromone plume to its source. researchgate.net
Pheromone Binding Protein Interactions and Specificity
The initial step in the perception of this compound by many insects involves its interaction with Pheromone Binding Proteins (PBPs). These are small, soluble proteins, typically 15-20 kDa, found in high concentrations within the sensillar lymph of insect antennae. nih.govfrontiersin.org Their primary function is to capture hydrophobic pheromone molecules from the air and transport them across the aqueous lymph to the olfactory receptors located on the dendritic membrane of olfactory receptor neurons. csic.es
The interaction between a pheromone and a PBP is characterized by a specific binding affinity, which can be quantified by dissociation constants (Kd) or inhibition constants (Ki). While direct binding affinity data for this compound are not extensively documented in the available literature, studies on its geometric isomer, (Z)-Hexadec-11-en-1-yl acetate, provide significant insights. For instance, in the fall armyworm, Spodoptera frugiperda, a key pest for which this compound is a known pheromone component, a specific odorant-binding protein, SfruOBP31, has been shown to bind to (Z)-11-hexadecenyl acetate with an inhibition constant (Ki) of 5.40 µM. mdpi.com Research on other PBPs in S. frugiperda, namely SfruPBP1 and SfruPBP2, also indicates binding to the (Z)-isomer. researchgate.netoup.com
The specificity of these interactions is paramount for reproductive isolation among species. The geometry of the pheromone molecule, particularly the configuration of the double bond (E or Z), plays a critical role in how it fits into the binding pocket of the PBP. For S. frugiperda, the (E)-isomer of hexadec-11-en-1-yl acetate demonstrates higher specificity, whereas the (Z)-isomer is often found to be inactive or even antagonistic, indicating that the binding proteins and receptors of this species are finely tuned to the (E) configuration. This stereospecificity arises from the precise three-dimensional structure of the PBP's binding cavity, which is formed by several alpha-helical domains. nih.govfrontiersin.org Molecular docking studies on related acetates have shown that hydrogen bonds and hydrophobic interactions are key to stabilizing the pheromone within the binding pocket. mdpi.com
Table 1: Binding Affinity of a Spodoptera frugiperda Odorant-Binding Protein with a Related Pheromone Component
| Protein | Ligand | Inhibition Constant (Ki) in µM |
|---|---|---|
| SfruOBP31 | (Z)-11-hexadecenyl acetate | 5.40 |
Data from competitive binding assays with the fluorescent reporter N-phenyl-1-naphthylamine (1-NPN). mdpi.com
Olfactory Receptor Activation and Downstream Signaling Cascades
Upon delivery by the PBP, this compound binds to specific Olfactory Receptors (ORs) on the surface of Olfactory Receptor Neurons (ORNs). Insect ORs are a distinct family of ligand-gated ion channels, typically functioning as a heterodimer composed of a specific, ligand-binding OR subunit and a highly conserved co-receptor known as Orco. csic.es
The binding of the pheromone to the OR induces a conformational change in the receptor complex, leading to the opening of the ion channel. This allows for an influx of cations into the neuron, causing a depolarization of the cell membrane. This electrical signal, known as the receptor potential, if it reaches a certain threshold, triggers a series of action potentials that travel along the axon of the ORN. uni-konstanz.de
Electrophysiological studies, such as Electroantennography (EAG), have confirmed that the antennae of male moths, including Spodoptera frugiperda, generate significant electrical responses when exposed to components of their pheromone blend, including hexadecenyl acetates. oup.comnih.gov More detailed single-sensillum recordings in related moth species have identified specific ORNs that are narrowly tuned to respond to particular pheromone components. For example, in the corn stalk borer Sesamia nonagrioides, specific ORNs housed in type A and type B sensilla show strong responses to (Z)-11-hexadecenyl acetate. nih.gov These neurons fire large spikes upon stimulation, demonstrating the high sensitivity and specificity of the olfactory system.
The axons of all ORNs expressing the same specific receptor type typically converge on a single, identifiable structure within the primary olfactory center of the insect brain, the antennal lobe. uni-konstanz.deplos.org These structures are called glomeruli. The spatial pattern of activated glomeruli forms a combinatorial code that represents the detected odor. This information is then processed by a network of local neurons within the antennal lobe before being relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated to elicit a specific behavioral response, such as upwind flight towards a potential mate. uni-konstanz.deplos.org The entire process, from receptor binding to the initiation of a behavioral response, is a rapid and highly sensitive signaling cascade.
Table 2: Electrophysiological Responses of Male Spodoptera frugiperda Antennae to Pheromone Components
| Pheromone Component | Relative EAG Response Amplitude (%) |
|---|---|
| (Z)-9-tetradecenyl acetate (Z9–14: Ac) | ~100 |
| (Z, E)-9,12-tetradecadienyl acetate (Z9, E12–14: Ac) | ~90 |
| (Z)-7-dodecenyl acetate (Z7–12: Ac) | ~60 |
| (Z)-11-hexadecenyl acetate (Z11–16: Ac) | ~40 |
Approximate relative responses from EAG recordings at a 10-μg stimulus load, normalized to the response to Z9–14: Ac. Actual values can vary based on experimental conditions. oup.com
Ecological and Applied Research of E Hexadec 11 En 1 Yl Acetate in Pest Management
Field Efficacy Assessments for Insect Population Management
The practical application of (E)-Hexadec-11-en-1-yl acetate (B1210297) in managing pest populations is a cornerstone of integrated pest management (IPM) strategies. nih.gov Research has focused on its utility in monitoring programs, developing mass trapping protocols, and exploring mating disruption techniques. nih.govresearchgate.net
Pheromone traps baited with (E)-Hexadec-11-en-1-yl acetate are instrumental in monitoring the presence and population density of various insect pests. These traps serve as an early warning system, allowing for timely and targeted pest control interventions. nih.gov For instance, this compound is a known component of the sex pheromone for the brinjal shoot and fruit borer, Leucinodes orbonalis, and is used in traps to monitor its populations in agricultural settings. prayoglife.com Similarly, it is a component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), a significant agricultural pest, and is crucial for monitoring its presence and spread. nyxxb.cn
The effectiveness of monitoring programs often depends on the optimization of various factors, including the type of dispenser and the density of traps. In studies concerning the jasmine bud borer, Trichophysetis cretacea, different dispensers were tested, with grey halo-butyl isoprene (B109036) elastomeric septa proving to be significantly more effective. colab.ws The optimal trap density for this pest was determined to be 45 traps per hectare. colab.ws
Mass trapping is a pest control strategy that aims to capture a large enough proportion of the male population to reduce mating success and subsequent generations. researchgate.net The development of effective mass trapping protocols involving this compound requires careful optimization of lure composition, trap design, and placement.
For the jasmine bud borer (Trichophysetis cretacea), research has shown that sticky wing traps are significantly more effective than other trap types. colab.ws The most effective placement for these traps was found to be 20 cm above the jasmine plants. colab.ws The dosage of the pheromone components is also a critical factor, with a dosage of 50 μg of (Z)-11-hexadecenyl acetate per lure being most effective for this particular pest in specific weather conditions. colab.ws
Mating disruption is a technique that involves permeating the atmosphere with synthetic pheromones to confuse males and prevent them from locating females, thereby disrupting mating. researchgate.net this compound has been investigated for its potential in mating disruption strategies for several pest species. google.com For example, in the diamondback moth (Plutella xylostella), the application of this compound at concentrations sufficient to mask natural pheromones resulted in a significant reduction in mating success.
The success of mating disruption relies on the continuous and uniform release of the pheromone to maintain a concentration that effectively confuses the target insects. Research in this area focuses on developing long-lasting and efficient dispenser technologies.
Development of Mass Trapping Protocols
Interactions within Pheromone Blends and Synergistic Effects
Insect sex pheromones are often complex blends of multiple compounds, and the behavioral response of the insect is dependent on the specific ratio of these components. nih.gov The effectiveness of this compound in pest management is therefore closely linked to its interactions with other compounds within a pheromone blend.
The precise ratio of pheromone components is critical for maximizing the attraction of the target pest species. For the jasmine bud borer (Trichophysetis cretacea), the sex pheromone is a blend of (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, and (Z)-11-hexadecenol. colab.ws Field studies revealed that the ratio of these three components significantly impacted the number of moths captured, with the most effective ratio being 5:2:1 of the acetate, aldehyde, and alcohol, respectively, in halo-butyl isoprene septa. colab.ws
In the case of the giant caterpillar, Lonomia obliqua, the sex pheromone was identified as a mixture of (E)-hexadec-11-enyl acetate and the corresponding alcohol, (E)-11-hexadecenol, in a ratio of 100:35. researchgate.net Laboratory bioassays showed that the response of males to this synthetic mixture was not significantly different from their response to the natural gland extract. researchgate.net
The following table summarizes the optimal ratios of this compound with co-pheromones for different insect species:
| Insect Species | Co-Pheromone(s) | Optimal Ratio |
| Trichophysetis cretacea (Jasmine Bud Borer) | (Z)-11-hexadecenal, (Z)-11-hexadecenol | 5:2:1 ((Z)-11-hexadecenyl acetate:(Z)-11-hexadecenal:(Z)-11-hexadecenol) colab.ws |
| Lonomia obliqua (Giant Caterpillar) | (E)-11-hexadecenol | 100:35 ((E)-Hexadec-11-enyl acetate:(E)-11-hexadecenol) researchgate.net |
The presence of certain non-pheromonal compounds can have an antagonistic effect, reducing the attractiveness of the pheromone blend. For instance, in studies of the grass webworm Herpetogramma licarsisalis, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was found to have a strong inhibitory effect on trap catches when mixed with the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. nih.gov
Conversely, some compounds that are isomers of the primary pheromone can also act as antagonists. For the fall armyworm, the (Z)-isomer of hexadec-11-en-1-yl acetate is often inactive or antagonistic to the attractive (E)-isomer. In some cases, degradation products of the synthetic pheromone can also antagonize the response of male moths. researchgate.net
Furthermore, plant volatiles can also influence the response of insects to pheromones. While the addition of jasmine volatiles did not increase the attractiveness of the sex pheromone for the jasmine bud borer, in other species, host plant volatiles can synergize with pheromones to enhance attraction. colab.wsentomoljournal.com
Evaluation of Optimal Ratios with Co-Pheromones for Enhanced Attraction
Ecological Impact and Specificity Considerations in Agricultural Ecosystems
The use of synthetic pheromones, such as this compound, in pest management is predicated on their high specificity and minimal ecological footprint. Unlike broad-spectrum insecticides, these semiochemicals target the behavior of a single or a narrow range of pest species, thereby preserving the broader ecosystem.
This compound is a key attractant for males of several economically important lepidopteran pests. Notably, it is a major component of the sex pheromone of the eggplant fruit and shoot borer, Leucinodes orbonalis, and the fall armyworm, Spodoptera frugiperda. service.gov.ukimrpress.comnih.govprayoglife.com The specificity of this chemical signal is a cornerstone of its utility in pest management, as it is designed to attract only the target pest, thus preventing harm to beneficial insects and other non-target organisms. service.gov.uk
The high degree of specificity is attributed to the unique blend of pheromone components and their precise ratios, which are characteristic of each species. service.gov.uk For instance, the sex pheromone of Leucinodes orbonalis consists of this compound and (E)-11-hexadecen-1-ol, with a 100:1 blend being highly attractive to male moths of this species. service.gov.uk Similarly, the (E)-isomer of hexadec-11-en-1-yl acetate demonstrates high specificity for S. frugiperda, while the (Z)-isomer is often inactive or can even have an antagonistic effect.
Field studies have generally supported the high selectivity of pheromone lures containing this compound. However, some non-target catches have been reported. Research on Spodoptera frugiperda pheromone blends has documented the capture of other moth species, including Leucania (Mythimna) spp. and Chrysodeixis sp. bioone.org In some instances, beneficial insects have also been found in traps, although typically in low numbers. bja.gov.btresearchgate.net The capture of non-target species can sometimes be attributed to similarities in pheromone components or the presence of impurities in the synthetic lures. nih.gov For example, a study on S. frugiperda found that a two-component lure was highly selective, capturing no non-target species, whereas a three-component lure was more attractive to non-target moths. bioone.org
Table 1: Selectivity of this compound and Associated Pheromone Blends in Field Applications This table is interactive and can be sorted by clicking on the column headers.
| Target Pest Species | Other Pheromone Components in Blend | Documented Non-Target Organisms Captured | Reference |
|---|---|---|---|
| Leucinodes orbonalis (Eggplant Fruit and Shoot Borer) | (E)-11-hexadecen-1-ol | High specificity reported, minimal non-target data available. | service.gov.ukimrpress.com |
| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, etc. | Leucania (Mythimna) spp., Chrysodeixis sp., Agrotis ipsilon (Black Cutworm) | bioone.orgnih.govscielo.org.mx |
| Spodoptera frugiperda (Fall Armyworm) | Various commercial blends | Beneficial insects (e.g., Coccinellidae, Nabidae) | bja.gov.btresearchgate.net |
| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-Hexadecadien-1-yl acetate | (Z)-11-hexadecen-1-yl acetate had no effect on attractiveness (i.e., did not attract non-targets). | nih.gov |
A significant advantage of using straight-chain lepidopteran pheromones like this compound in agriculture is their rapid degradation in the environment, which minimizes the risk of accumulation and long-term ecological impact. imrpress.com These compounds are volatile and dissipate quickly after application. prayoglife.com
The primary pathways for the environmental degradation of this compound and similar long-chain acetate esters include:
Volatilization: Due to their moderate volatility, these compounds are released into the atmosphere from their dispenser, which is key to their function in attracting pests. This volatility also contributes to their dispersal and dilution in the environment.
Photo-oxidation: Exposure to sunlight can lead to the oxidation of the double bonds within the carbon chain, breaking down the molecule into smaller, inactive compounds.
Hydrolysis: The acetate ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding alcohol ((E)-hexadec-11-en-1-ol) and acetic acid. nih.govkyoto-u.ac.jproyalsocietypublishing.orgrsc.org This process can be catalyzed by acids, bases, or enzymes present in the environment. nih.govscispace.com
Biodegradation: Microorganisms in the soil and water possess enzymes, such as esterases, that can readily metabolize these compounds. energy.govepa.gov The degradation of the aliphatic chain can occur through processes like beta-oxidation.
Studies on similar straight-chain lepidopteran pheromones have shown rapid dissipation in both soil and water. Half-lives in water can range from approximately 30 hours to 7 days, while in soil, the half-life can be as short as one day. This rapid breakdown prevents the accumulation of the pheromone in the agricultural environment.
Table 2: Environmental Fate and Degradation of this compound and Similar Straight-Chain Lepidopteran Pheromones This table is interactive and can be sorted by clicking on the column headers.
| Degradation Pathway | Description | Estimated Persistence/Rate | Environmental Compartment |
|---|---|---|---|
| Volatilization | Evaporation and dispersal into the atmosphere. | Rapid | Air |
| Photo-oxidation | Degradation by sunlight, primarily affecting the double bonds. | Rapid | Surfaces (foliage, soil) |
| Hydrolysis | Cleavage of the acetate ester bond by water to form an alcohol and acetic acid. | Rate is pH-dependent; generally faster in alkaline conditions. | Water, moist soil |
| Biodegradation | Breakdown by microbial enzymes (esterases, oxidases). | Half-life in soil can be as short as 1 day; in water, from 30 hours to 7 days for similar compounds. | Soil, water |
Advanced Methodologies and Future Research Directions
Genomic and Proteomic Analyses of Pheromone Reception and Production
Genomic and proteomic approaches have revolutionized the ability to identify and characterize the molecular machinery underlying both the biosynthesis of (E)-Hexadec-11-en-1-yl acetate (B1210297) in the pheromone gland and its detection in the olfactory organs of male moths.
Transcriptome sequencing of specific tissues, such as the antennae of male insects and the pheromone glands (PG) of females, is a powerful method for discovering genes involved in chemical communication. nih.govresearchgate.net By comparing gene expression profiles between sexes or between olfactory and non-olfactory tissues, researchers can pinpoint candidate genes encoding proteins crucial for pheromone perception.
In the context of pheromones like (E)-Hexadec-11-en-1-yl acetate, antennal transcriptome analysis has led to the identification of numerous olfactory proteins. frontiersin.org These include:
Pheromone-Binding Proteins (PBPs): These small, soluble proteins are abundant in the sensillum lymph and are thought to be the first step in molecular recognition. frontiersin.org They bind to hydrophobic pheromone molecules upon their entry through cuticular pores and transport them to membrane-bound receptors on olfactory receptor neurons (ORNs). csic.esmdpi.com
Odorant Receptors (ORs): These are transmembrane proteins located on the dendrites of ORNs. The binding of the pheromone-PBP complex to a specific OR triggers a neural signal that is ultimately processed in the brain, leading to a behavioral response. mdpi.com The specificity of an insect's response to this compound is determined by the unique ORs it possesses.
Sensory Neuron Membrane Proteins (SNMPs): These proteins are also localized to the dendritic membrane of ORNs and are essential for the detection of lipid-derived pheromones in many moth species. mdpi.com
Studies on various moth species have successfully used transcriptomics to build a comprehensive inventory of these olfactory-related genes, providing a foundation for functional characterization and understanding the molecular basis of sensitivity and specificity to pheromone components. researchgate.netfrontiersin.org
The biosynthesis of Type I moth pheromones, which includes acetate esters like this compound, originates from common fatty acid metabolism. Transcriptomic analysis of female pheromone glands has been instrumental in identifying the specific enzymes that divert fatty acid precursors into the pheromone production line. nih.govresearchgate.net
The proposed biosynthetic pathway for a C16 acetate pheromone typically involves a sequence of enzymatic steps:
Desaturation: The process is believed to start with a saturated 16-carbon fatty acyl-CoA, likely palmitoyl-CoA. A specific fatty acyl-CoA desaturase introduces a double bond at a precise location. For this compound, a Δ11-desaturase is required to create the double bond at the 11th carbon position. uliege.beresearchgate.net The configuration of this double bond (E or trans) is a critical feature determined by the enzyme's structure.
Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding fatty alcohol, (E)-Hexadec-11-en-1-ol. This step is catalyzed by a fatty acyl-CoA reductase (FAR). researchgate.net
Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) esterifies the fatty alcohol with an acetyl group to produce the final pheromone, this compound. nih.gov
Researchers have successfully identified genes for these desaturases, reductases, and acetyltransferases in numerous lepidopteran species. researchgate.netbiorxiv.org The function of these candidate enzymes is often confirmed by expressing the genes in heterologous systems, such as engineered yeast (Saccharomyces cerevisiae), and analyzing the products formed. biorxiv.org This biotechnological approach not only validates gene function but also opens avenues for the sustainable and cost-effective production of pheromones for use in pest control. biorxiv.org
Transcriptomic Profiling of Olfactory Tissues
Computational Modeling and Chemoinformatics Approaches
Computational methods are increasingly being used to accelerate research into pheromone science, from understanding receptor interactions to designing novel pest control agents.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor). researchgate.netresearchgate.net In the study of this compound, docking simulations can model its interaction with olfactory proteins, such as PBPs and ORs. mdpi.com
The process involves:
Generating or obtaining a 3D structural model of the target protein, often through homology modeling if an experimentally determined structure is unavailable.
Computationally placing the 3D structure of the pheromone ligand into the predicted binding site of the protein.
Using scoring functions to evaluate and rank the different binding poses, predicting the strength of the interaction (binding affinity). researchgate.net
These simulations provide valuable insights into the specific amino acid residues that are critical for binding the pheromone, helping to explain the high specificity of the olfactory system. mdpi.com By understanding how this compound fits into its receptor, scientists can predict how structural analogues might interact, guiding the design of new molecules with desired activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pheromones, QSAR studies can be employed to design more potent or selective analogues for pest management. researchgate.netresearchgate.net
A typical QSAR study in this context would involve:
Synthesizing a series of structural analogues of this compound with systematic modifications (e.g., changing the chain length, the position or geometry of the double bond, or modifying the acetate functional group).
Measuring the biological activity of each analogue using methods like electroantennography (EAG) to quantify the antennal response, or behavioral assays to measure attraction.
Calculating a set of molecular descriptors for each analogue that quantify various physicochemical properties (e.g., size, shape, electronic properties).
Developing a statistical model that links the molecular descriptors to the observed biological activity.
The resulting QSAR model can then be used to predict the activity of new, untested compounds, prioritizing the synthesis of candidates with the highest potential as attractants or mating disruptors. This approach can significantly reduce the time and cost associated with the discovery and optimization of new semiochemical-based pest control agents.
Ligand-Receptor Docking Simulations
Integration into Integrated Pest Management (IPM) Systems
This compound is a valuable tool in Integrated Pest Management (IPM) programs, which aim to control pest populations in an economically and environmentally sustainable manner. Its primary applications are in monitoring and mating disruption.
Monitoring: As a component of the sex pheromone for pests like the fall armyworm (Spodoptera frugiperda) and the Brinjal shoot and fruit borer (Leucinodes orbonalis), it is used as a lure in traps. csic.esprayoglife.com These traps allow growers to detect the presence of the pest, monitor its population density, and determine the optimal timing for control measures. This targeted approach helps to reduce the prophylactic use of broad-spectrum insecticides.
Mating Disruption: This technique involves releasing a large amount of the synthetic pheromone into the target area (e.g., a field or orchard). The high concentration of this compound and other pheromone components in the air makes it difficult for male insects to locate calling females, thereby disrupting mating and reducing subsequent larval infestations. csic.es Mating disruption is a species-specific and non-toxic method of control that preserves beneficial insects and minimizes environmental impact. For instance, analogues of related pheromones have been shown to significantly decrease the number of males caught in traps when co-released with the natural pheromone, indicating their potential as mating disruptants. csic.es
The integration of pheromone-based tools like this compound is a cornerstone of modern IPM, offering a targeted and sustainable alternative to conventional pesticide applications.
Economic Viability and Socio-Economic Implications of Pheromone-Based Control
The adoption of pheromone-based pest control strategies, including those utilizing this compound, is significantly influenced by their economic viability and broader socio-economic impacts. The global market for agricultural pheromones is expanding, driven by increasing consumer demand for food free from pesticide residues and stricter regulations on the use of conventional chemical pesticides. bonafideresearch.com This shift presents both opportunities and challenges for agricultural producers.
The economic viability of pheromone-based control hinges on several factors, including the cost of the pheromone product, its efficacy in the field, and the potential for increased market access for crops grown with reduced chemical inputs. Competition within the pheromones industry centers on product efficacy, the diversity of formulations, and cost-effectiveness. bonafideresearch.com While the initial cost of pheromone dispensers can be higher than that of traditional insecticides, the long-term economic benefits can be substantial. These benefits include reduced spending on chemical pesticides, decreased need for application labor and machinery, and the preservation of beneficial insect populations that contribute to natural pest control and pollination.
| Economic/Socio-Economic Factor | Implication of Pheromone-Based Control |
| Market Demand | Growing consumer preference for pesticide-free food drives market growth for pheromone products. bonafideresearch.com |
| Production Costs | Competition among manufacturers is driven by cost-effectiveness, alongside efficacy and formulation. bonafideresearch.com |
| Farm Profitability | Potential for reduced costs on conventional pesticides and access to premium markets. |
| Environmental Impact | Minimal impact on non-target organisms, making it suitable for organic farming. bonafideresearch.com |
| Community Health | Reduced exposure to chemical pesticides for farmworkers and surrounding communities. |
Regulatory Frameworks and Commercialization Challenges for Pheromone Products
The path to commercializing pheromone products such as those containing this compound is governed by rigorous regulatory frameworks that vary significantly between regions, posing a considerable challenge for manufacturers. In the United States, the Environmental Protection Agency (EPA) regulates biochemical pesticides, a category that includes insect pheromones. epa.govnih.gov The regulatory process is facilitated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). nih.gov
The EPA has established a specific regulatory relief program to encourage the development of pheromone products. epa.gov This includes exemptions from the requirement of a tolerance for residues on food crops and allowing for more flexible data requirements for experimental use permits (EUPs). epa.govoecd.org Pheromones used solely in traps for monitoring purposes may even be exempt from FIFRA registration. epa.gov However, pheromones used for mating disruption are subject to regulation. epa.gov
In contrast, the European Union currently lacks a specific, streamlined regulatory framework for natural substances like pheromones. ibma-global.org They are typically evaluated under the same regulation as conventional chemical pesticides (Regulation (EC) No 1107/2009), which can lead to long timelines, high costs, and unclear data requirements, hindering commercialization. nih.govibma-global.org
The Organisation for Economic Co-operation and Development (OECD) has worked to harmonize registration requirements for pheromones to encourage their development and use, recognizing that they generally pose a lower risk than conventional pesticides. oecd.org Key commercialization challenges include the high cost and time associated with generating the required toxicological and environmental data, navigating the different requirements across jurisdictions, and achieving a product price point that is competitive with traditional pesticides. bonafideresearch.comibma-global.org
| Regulatory Body/Framework | Key Aspects for Pheromones |
| U.S. Environmental Protection Agency (EPA) | Regulates pheromones as "biochemical pesticides". epa.gov Offers regulatory relief programs and tolerance exemptions to promote their use. epa.govoecd.org |
| Pest Management Regulatory Agency (PMRA) - Canada | Works with the EPA to oversee registration and safety evaluation, supporting market development in North America. bonafideresearch.com |
| European Union (Regulation (EC) No 1107/2009) | No specific framework for natural substances; pheromones are often evaluated like conventional pesticides, causing delays and high costs. nih.govibma-global.org |
| Organisation for Economic Co-operation and Development (OECD) | Aims to harmonize data requirements for pheromone registration to facilitate global commercialization. oecd.org |
Evolutionary Ecology of Pheromone Communication
The specific chemical structure of this compound is a product of evolutionary pressures that shape how insects communicate. Studying this compound in the context of related species and its genetic underpinnings reveals the mechanisms of speciation and reproductive isolation.
Comparative Studies of Pheromone Composition Across Related Species
This compound is often a single component within a complex, multi-component pheromone blend that is highly specific to a particular species. The precise ratio of these components is critical for ensuring that mating signals are received by the correct species, thus maintaining reproductive isolation. researchgate.net
Comparative studies across related species highlight the subtle but crucial variations in pheromone blends. For instance, many moths in the order Lepidoptera use Type I pheromones, which are C10-C18 unsaturated acetates, alcohols, and aldehydes, derived from fatty acid metabolism. csic.esbiorxiv.org The specificity of the signal is achieved through variations in the carbon chain length, the position and geometry of double bonds, and the functional group.
For example, analysis of the pheromone glands of the sugar cane borer, Diatraea saccharalis, revealed a blend containing four geometric isomers of 9,11-hexadecadienal, alongside hexadecanal (B134135) and (Z)-hexadec-11-enal. acs.org The presence of (Z)-hexadec-11-enal was noted as a link to phylogenetically related species like Diatraea grandiosella. acs.org Similarly, different species within the Spodoptera genus utilize distinct but related compounds. Spodoptera cosmioides uses a blend that includes (9Z)-9-tetradecenyl acetate and (9Z,12E)-9,12-tetradecadienyl acetate, which are also found in other moth families. embrapa.br
These comparative analyses demonstrate that while individual components like this compound might be found in the pheromone glands of several species, it is the unique combination and ratio of the entire blend that defines the species-specific signal and prevents interbreeding. researchgate.netfrontiersin.org
| Species | Key Pheromone Components |
| Spodoptera frugiperda (Fall Armyworm) | (Z)-tetradec-9-en-1-yl acetate (main component), this compound (as part of a complex blend). biorxiv.orgnyxxb.cn |
| Diatraea saccharalis (Sugar Cane Borer) | (9Z,11E)-hexadecadienal, (9E,11E)-hexadecadienal, (Z)-hexadec-11-enal, and others. acs.org |
| Plutella xylostella (Diamondback Moth) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenol. csic.es |
| Leucinodes orbonalis (Brinjal Shoot and Fruit Borer) | This compound is a component of the sex pheromone. prayoglife.com |
| Chilo partellus (Spotted Stem Borer) | (E)-hexadec-11-en-1-ol is a key pheromone. molnova.com |
Genetic Basis of Pheromone Variation and Reproductive Isolation
The evolution of a new pheromone signal presents a classic evolutionary puzzle: the genes for producing the new signal in females and the genes for preferring that new signal in males must evolve in concert. nih.gov Advances in genomics and transcriptomics are beginning to unravel the genetic basis for the variation in pheromone composition that drives reproductive isolation.
The biosynthesis of Type I moth pheromones, including this compound, involves a series of enzymes that modify fatty acids. Key enzyme families include desaturases, which create double bonds at specific positions, and reductases, which convert the fatty acid to an alcohol. biorxiv.org The final acetate ester is formed by an acetyltransferase. biorxiv.org Variation in the genes encoding these enzymes can lead to changes in the structure and composition of the pheromone blend. For instance, research into producing pheromones in yeast has involved expressing specific desaturase and reductase genes from insects like Helicoverpa armigera to produce desired compounds. biorxiv.org
Studies on different moth populations have shown that genetic variation can lead to different pheromone "dialects." In the case of the False Codling Moth, Thaumatotibia leucotreta, geographically separate populations show significant genetic divergence, which corresponds to observable mating preferences, even though the primary E/Z isomer ratio of the main pheromone component was found to be consistent across the studied groups. frontiersin.org This suggests that variation in minor components of the blend, controlled by other genes, may be driving the beginnings of reproductive isolation. frontiersin.org Identifying the specific regulatory genes that control the expression of biosynthetic enzymes remains a key area of research for understanding how entire pheromone systems evolve. nih.gov
Novel Delivery Systems and Controlled Release Formulations
The effectiveness of this compound in agricultural settings depends heavily on the technology used to dispense it into the environment. The goal is to release the pheromone at a consistent, controlled rate over a long period to effectively disrupt pest mating.
Development of Long-Lasting Pheromone Dispensers
To be practical and cost-effective for farmers, pheromone dispensers must be effective for an entire growing season or a significant portion of it. This has driven the development of various controlled-release technologies designed to protect the pheromone from environmental degradation (e.g., from UV light and oxidation) and to ensure a steady release rate.
A variety of dispenser types are used for pheromone application. These range from simple plastic matrices to more complex automated systems. epa.gov Common types include:
Polymeric Matrix Dispensers: The pheromone is incorporated into a solid polymer matrix, such as plastic or rubber. The pheromone slowly diffuses out of the matrix over time. The release rate can be controlled by the type of polymer, its porosity, and the concentration of the pheromone. oecd.org
Reservoir-Based Dispensers: These systems consist of a sealed reservoir containing the liquid pheromone and a permeable membrane through which the pheromone diffuses. A patent describes a dispenser with a deep-drawn thermoplastic film creating a chamber, which is sealed by a flat, permeable film, designed for controlled, long-term release. google.com
Microencapsulation: The pheromone is enclosed in microscopic capsules. This formulation can be sprayed onto crops, and the capsules slowly release the pheromone over time.
The design of these dispensers is critical. For example, a patented dispenser design includes a recess in the plastic films to allow for easy attachment to plants. google.com The choice of materials is also key, with some designs using a combination of permeable and non-permeable films to direct the release of the pheromone. google.com Research continues to focus on developing more efficient, biodegradable, and cost-effective dispenser technologies to further promote the adoption of pheromone-based pest control.
Microencapsulation and Nanotechnology Applications for Pheromone Delivery
The application of microencapsulation and nanotechnology has introduced advanced and effective methods for the delivery of insect pheromones, including this compound. These technologies address the inherent limitations of traditional pheromone dispensers by protecting the active ingredient from environmental degradation and providing a controlled and sustained release.
Microencapsulation involves the envelopment of the pheromone within a protective shell, typically made of a polymer. This technique shields the pheromone from factors such as UV light, oxidation, and rain, thereby extending its field longevity. researchgate.net Sprayable microencapsulated formulations offer a significant advantage in terms of application, allowing for treatment over large areas using standard agricultural spray equipment. researchgate.netnih.gov Research on various microencapsulated pheromone formulations has demonstrated their efficacy in disrupting the mating behavior of target pests. researchgate.netnih.gov For instance, studies on a sprayable microencapsulated sex pheromone formulation for the fall armyworm, Spodoptera frugiperda, showed significant reductions in male moth capture in treated plots, indicating successful mating disruption. nih.gov
Nanotechnology offers even more refined control over pheromone release. plos.org Nanoparticles, due to their small size and large surface-area-to-volume ratio, can be engineered to release the pheromone in a highly controlled and sustained manner. plos.orgresearchgate.net Various types of nanoparticles, including polymeric nanoparticles, lipid-based nanoparticles, and nanofibers, have been investigated for pheromone delivery. researchgate.netplos.orgjddhs.com
For example, researchers have successfully encapsulated sex pheromones into methoxy (B1213986) polyethylene (B3416737) glycol-poly(ε-caprolactone) (MPEG-PCL) diblock copolymer micelles. plos.org These nanocarriers demonstrated a slow and sustained release of the pheromones without an initial burst, which is a common issue with other delivery systems. plos.org The release kinetics from these micelles were found to follow a first-order model. plos.org
Electrospun nanofibers have also emerged as a promising platform for the controlled release of pheromones. researchgate.net Studies have shown that pheromones can be incorporated into nanofibers made from polymers like cellulose (B213188) acetate or polyamide at high concentrations. researchgate.net These nanofibers provide a near-linear release of the pheromone over several weeks, preventing its rapid dissipation due to environmental factors. researchgate.net The choice of polymer can influence the release rate, with some polymers like polycaprolactone (B3415563) (PCL) leading to a slower release. researchgate.net
The development of these advanced delivery systems is a key step towards more sustainable and effective pest management strategies. nih.govopenpr.com By enhancing the stability and controlling the release of pheromones like this compound, microencapsulation and nanotechnology contribute to reducing the reliance on conventional insecticides. researchgate.net
Research Findings on Pheromone Delivery Systems
Interactive Table: Comparison of Pheromone Delivery Technologies
| Delivery Technology | Carrier Material Examples | Key Research Findings | Citations |
| Microencapsulation | Polymers | Provides protection from environmental degradation; allows for sprayable application; effective in mating disruption. | researchgate.netnih.goventsocbc.ca |
| Nanoparticles (Micelles) | MPEG-PCL diblock copolymer | Enables slow, sustained, and controlled release; follows first-order release kinetics; suitable as a controlled-release substrate. | plos.org |
| Nanofibers | Cellulose acetate, Polyamide, Polycaprolactone (PCL) | Allows for high pheromone loading; provides near-linear release over extended periods; release rate can be tuned by polymer selection. | researchgate.net |
Interactive Table: Efficacy of Microencapsulated Pheromone Formulations
| Pest Species | Pheromone Formulation | Key Efficacy Results | Citation |
| Spodoptera frugiperda (Fall Armyworm) | Microencapsulated sprayable pheromone | 82% median reduction in male moth trapping; 27% median reduction in damaged reproductive structures in cotton. | nih.gov |
| Choristoneura fumiferana (Spruce Budworm) | CONFOUND® SBW (microencapsulated) | 90% reduction in adult trap catch in treated blocks. | researchgate.net |
| Cydia pomonella (Codling Moth) | Checkmate® CM-F (microencapsulated) | Low-volume application resulted in significantly greater disruption of virgin female-baited traps compared to high-volume or control plots. | entsocbc.ca |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (E)-Hexadec-11-en-1-yl acetate in laboratory settings?
- Methodological Answer : The compound is typically synthesized via esterification of (E)-hexadec-11-en-1-ol with acetic anhydride under acidic catalysis. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (60–80°C) to prevent isomerization. Purification is achieved via column chromatography using hexane:ethyl acetate gradients, with final purity verification by GC-MS (≥92% purity reported in laboratory settings) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show the acetate methyl group at δ 2.05 ppm and the trans double bond protons as a triplet (J = 6.8 Hz) at δ 5.35–5.45 ppm. ¹³C NMR confirms the ester carbonyl at δ 170–171 ppm .
- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 284 [M⁺]) should align with NIST reference data for acetates of similar chain lengths .
Q. What chromatographic methods are recommended for analyzing this compound in complex mixtures?
- Methodological Answer : Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) is optimal for resolving geometric isomers. Temperature programming (start at 100°C, ramp at 3°C/min to 250°C) enhances separation. Coupling with mass spectrometry (GC-MS) enables identification via fragmentation patterns. For quantification, internal standards like methyl stearate are recommended .
Advanced Research Questions
Q. What strategies can be employed to optimize the stereoselective synthesis of this compound to minimize Z-isomer formation?
- Methodological Answer :
- Use low-temperature esterification (≤60°C) to reduce thermal isomerization.
- Employ palladium-catalyzed cross-coupling for pre-synthesis of the (E)-configured alcohol precursor.
- Monitor reaction progress via HPLC with chiral columns to detect early-stage isomerization .
Q. How should researchers address discrepancies in NMR spectral data when assigning the double bond geometry in this compound?
- Methodological Answer :
- Perform NOESY experiments : (E)-isomers lack nuclear Overhauser effects between double bond protons and adjacent methyl/methylene groups.
- Compare coupling constants : (E)-configuration typically exhibits J = 14–16 Hz for vicinal protons, while (Z)-isomers show J = 10–12 Hz.
- Validate with independent synthesis of pure (E) and (Z) standards for direct spectral comparison .
Q. What experimental controls are essential when investigating the thermal stability of this compound under various storage conditions?
- Methodological Answer :
- Control Groups : Store aliquots under inert gas (N₂/Ar) vs. air to assess oxidation.
- Temperature Gradients : Test stability at −20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation).
- Analytical Intervals : Perform GC-MS at t = 0, 7, 30, and 90 days to track isomerization/degradation. Include antioxidants (e.g., BHT) in select samples to evaluate protective effects .
Q. How can computational modeling be applied to predict the interaction of this compound with biological receptors?
- Methodological Answer :
- Use molecular docking software (e.g., AutoDock Vina) to simulate binding to insect pheromone receptors.
- Parameterize force fields (e.g., CHARMM) for acetate esters and lipid bilayers.
- Validate predictions with electrophysiological assays (e.g., single-sensillum recordings in moth antennae) .
Data Contradiction & Experimental Design
Q. How should researchers resolve conflicting bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Conduct dose-response curves in parallel assays (e.g., wind tunnel vs. electroantennography) to identify system-specific thresholds.
- Normalize data to internal controls (e.g., known pheromone analogs).
- Evaluate solvent effects (e.g., hexane vs. DMSO) on compound delivery and receptor activation .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in behavioral studies involving this compound?
- Methodological Answer :
- Apply probit analysis to calculate EC₅₀ values for attraction/repellency.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons.
- Report confidence intervals (95%) and effect sizes to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
